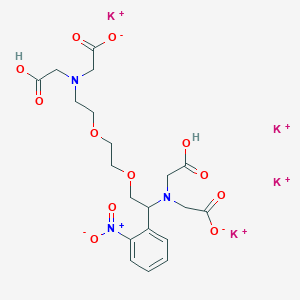

2-Nitrophenyl EGTA

Description

Significance of Calcium as a Second Messenger in Biological Systems

Calcium ions (Ca²⁺) play a critical and ubiquitous role as a second messenger in a vast array of biological processes within organisms and cells. consensus.appwikipedia.orgwikipedia.org They are central to signal transduction pathways, transmitting signals from receptors to intracellular targets. wikipedia.orgbritannica.com This function enables rapid communication and coordination of cellular activities. britannica.com The importance of calcium in cellular function was recognized as early as 1883, with the observation that calcium-containing solutions were necessary for the contraction of isolated frog hearts. consensus.app

The concentration of free Ca²⁺ in the cytoplasm of resting cells is typically maintained at a very low level, often in the nanomolar range, which is significantly lower than extracellular concentrations. wikipedia.orgwikipedia.orgbritannica.com This steep concentration gradient across the cell membrane and the membranes of intracellular stores like the endoplasmic reticulum and mitochondria is crucial for calcium signaling. wikipedia.orgwikipedia.org Upon receiving a stimulus, cells can rapidly increase cytoplasmic Ca²⁺ concentration by opening ion channels in the plasma membrane or releasing calcium from internal stores. wikipedia.orgbritannica.com This rapid increase in intracellular Ca²⁺ triggers a variety of cellular responses. aatbio.com

Calcium's roles as a second messenger are diverse and include regulating enzyme activity, controlling the permeability of ion channels and the activity of ion pumps, and influencing components of the cytoskeleton. wikipedia.org Specific examples of processes regulated by calcium signaling include muscle contraction, neurotransmitter release at synapses, cellular motility, fertilization, cell growth and proliferation, neurogenesis, learning and memory through synaptic plasticity, and secretion processes like saliva production. consensus.appwikipedia.orgwikipedia.orgaatbio.com The ability of calcium to bind to specific calcium-modulated proteins, such as calmodulin and troponin-C, mediates many of its downstream effects. consensus.appwikipedia.org

Role of Photolabile Calcium Chelators in Modulating Intracellular Calcium Dynamics

Precisely controlling the concentration and timing of intracellular calcium signals is essential for dissecting the mechanisms of calcium-dependent biological processes. Photolabile calcium chelators, also known as "caged" calcium compounds, are invaluable tools that allow researchers to achieve this control with high spatial and temporal resolution. researchgate.netresearchgate.netberkeley.edu These compounds are designed to bind calcium ions with high affinity and then rapidly release them upon exposure to light, typically ultraviolet (UV) light. researchgate.netresearchgate.netthermofisher.comgoogle.com

The fundamental principle behind photolabile calcium chelators is the incorporation of a photosensitive protecting group, or "cage," onto a calcium-binding molecule. This cage renders the molecule inert or significantly reduces its affinity for calcium in the dark. nih.gov Upon illumination with light of an appropriate wavelength, the photolabile group undergoes a chemical reaction, cleaving from the chelator and restoring or significantly increasing its calcium-binding affinity, or in the case of a caged calcium complex, releasing the bound calcium. researchgate.netthermofisher.comgoogle.comnih.gov This light-triggered release of calcium allows researchers to induce rapid and localized changes in intracellular calcium concentration within living cells or in vitro systems. researchgate.netresearchgate.netberkeley.edunih.gov

Compared to other methods of manipulating intracellular calcium, such as microinjection or the use of ionophores, photolabile chelators offer superior temporal and spatial control. researchgate.net By focusing the activating light source, calcium can be released in specific regions of a cell or tissue, enabling the study of localized calcium signaling events. The rapid nature of the photolysis reaction allows for the generation of swift calcium transients, mimicking the speed of endogenous calcium signals. researchgate.netthermofisher.comgoogle.comnih.gov This precise control is crucial for investigating the kinetics of calcium-dependent processes like neurotransmitter release or muscle contraction. nih.gov

Photolabile calcium chelators can be used in two primary ways: as caged calcium donors (where the chelator is pre-loaded with calcium and releases it upon photolysis) or as caged calcium scavengers (where the chelator binds free calcium upon photolysis, effectively lowering calcium concentration). interchim.froxinst.com This versatility allows researchers to either introduce a pulse of calcium or rapidly remove it from the intracellular environment, providing different approaches to probe calcium's role in cellular events.

Historical Context of Caged Calcium Compounds Development

The concept of using light to control biological processes emerged as a powerful approach in cell physiology, complementing traditional methods of passive observation. nih.gov The development of "caged compounds" in the late 1970s marked a significant step in this direction. nih.govbeilstein-journals.org Caged compounds were defined as optical probes where the activity of a physiological signaling molecule is blocked by a photochemical protecting group. nih.gov This concept is analogous to prodrugs, where the active cargo is latent until triggered. nih.gov However, caged compounds utilize light as a trigger, offering unique advantages in terms of temporal and spatial control. nih.gov

The pioneering work on caged compounds initially focused on molecules like caged ATP, which was synthesized in a physiology department for the rapid photoactivation of an enzyme. nih.govbeilstein-journals.org This early work demonstrated the potential of light-activated probes in studying dynamic cellular processes. nih.govprinceton.edu

The idea specifically for "caged calcium" was envisioned as early as 1976, recognizing that controlling divalent cations like calcium would require a different approach than caging molecules with covalent bonds. nih.gov The strategy involved modifying existing high-affinity calcium chelators, such as EGTA or EDTA, to make them photosensitive. nih.gov The goal was to design molecules that would fragment upon photolysis into low-affinity products, thereby releasing bound calcium. researchgate.netnih.gov

The development of effective caged calcium compounds was a collaborative effort between chemists and physiologists. nih.govbeilstein-journals.org Physiologists defined the biological questions requiring precise calcium control, guiding chemists in designing and synthesizing molecules with the desired properties, such as high calcium affinity before photolysis and a large decrease in affinity upon illumination, along with efficient photochemistry. researchgate.netnih.govprinceton.edu This interdisciplinary approach was crucial for the successful development of useful caged calcium probes. nih.govbeilstein-journals.org

Following the initial concept, several caged calcium compounds were synthesized. researchgate.netnih.gov The development of NP-EGTA and DM-nitrophen were significant milestones in this field, providing researchers with powerful tools to manipulate intracellular calcium with unprecedented precision. researchgate.netnih.govnih.gov These early caged calcium compounds, including NP-EGTA, laid the groundwork for subsequent developments in the field, leading to a variety of caged calcium probes with improved properties for different experimental applications. princeton.edu

Overview of 2-Nitrophenyl EGTA as a Pioneering Photolabile Calcium Chelator for Research

2-Nitrophenyl EGTA (NP-EGTA) stands as a pioneering and widely used photolabile calcium chelator in biological research. thermofisher.comgoogle.com Developed by Ellis-Davies and Kaplan, it was one of the first highly effective caged calcium compounds that exhibited both high selectivity and affinity for calcium ions before photolysis and released them rapidly upon illumination. thermofisher.comgoogle.comnih.gov

NP-EGTA is an ortho-nitrophenyl derivative of ethylene (B1197577) glycol tetraacetic acid (EGTA), a well-established calcium-selective chelator. thermofisher.comgoogle.com This structural modification introduces a photosensitive nitrophenyl group. thermofisher.com In the dark, NP-EGTA binds calcium ions with high affinity, reported to have a dissociation constant (Kd) of approximately 80 nM for Ca²⁺ at physiological pH. thermofisher.comgoogle.complos.orgspiedigitallibrary.org Crucially, NP-EGTA exhibits a significantly lower affinity for magnesium ions (Kd of about 9 mM), making it highly selective for calcium in the intracellular environment where magnesium concentrations are much higher than resting calcium levels. thermofisher.comgoogle.cominterchim.frplos.orgthermofisher.com This selectivity is a key advantage, as it minimizes the perturbation of physiological magnesium levels during experiments. thermofisher.comgoogle.comthermofisher.com

Upon exposure to UV light, typically around 350 nm, the nitrophenyl group of NP-EGTA undergoes photolysis. thermofisher.comgoogle.com This photochemical reaction cleaves the molecule, resulting in the formation of iminodiacetic acid derivatives as photoproducts. thermofisher.comgoogle.com These photoproducts have a significantly lower affinity for calcium compared to the intact NP-EGTA, with a reported Kd in the millimolar range (e.g., >1 mM or 1 mM). thermofisher.comgoogle.cominterchim.fr This dramatic decrease in calcium affinity (approximately 12,500-fold) leads to the rapid release of bound calcium ions. thermofisher.comgoogle.cominterchim.frspiedigitallibrary.orgthermofisher.com The photolysis reaction of NP-EGTA is efficient, with a reported quantum yield of around 0.23 in the presence of calcium. thermofisher.comgoogle.comthermofisher.com

The ability of NP-EGTA to rapidly and efficiently release calcium upon photolysis, combined with its high calcium selectivity, has made it an indispensable tool for studying a wide range of calcium-dependent processes in various biological systems. thermofisher.comgoogle.com It has been widely used in studies investigating neurotransmitter release, synaptic plasticity, muscle contraction, cell division, exocytosis, and calcium homeostasis. nih.gov NP-EGTA is available in different forms, including the potassium salt and cell-permeant acetoxymethyl (AM) ester, allowing for its use in both in vitro experiments and in living cells. thermofisher.cominterchim.frthermofisher.comthermofisher.com The AM ester form can enter cells and is then cleaved by intracellular esterases to yield the active NP-EGTA. thermofisher.cominterchim.frthermofisher.comthermofisher.com

While other caged calcium compounds like DM-nitrophen and nitr-5 have also been developed and are commercially available, NP-EGTA remains a crucial tool due to its specific properties, particularly its high calcium selectivity over magnesium and its effective calcium release upon photolysis. researchgate.netinterchim.frnih.govplos.orgnih.gov

Here is a table summarizing key properties of NP-EGTA:

| Property | Value / Description | Source |

| Calcium Affinity (Kd) | ~80 nM (before photolysis) | thermofisher.comgoogle.complos.orgspiedigitallibrary.org |

| Magnesium Affinity (Kd) | ~9 mM | thermofisher.comgoogle.cominterchim.frplos.orgthermofisher.com |

| Affinity for Ca²⁺ after Photolysis | >1 mM or 1 mM (approx. 12,500-fold lower) | thermofisher.comgoogle.cominterchim.frthermofisher.com |

| Optimal Photolysis Wavelength | ~350 nm (UV light) | thermofisher.comgoogle.com |

| Photochemical Quantum Yield | ~0.23 (in presence of Ca²⁺) | thermofisher.comgoogle.comthermofisher.com |

| Photoproducts | Iminodiacetic acid derivatives | thermofisher.comgoogle.com |

| Selectivity | High selectivity for Ca²⁺ over Mg²⁺ | thermofisher.comgoogle.cominterchim.frplos.orgthermofisher.com |

This table highlights the favorable characteristics of NP-EGTA that contribute to its utility in precisely manipulating intracellular calcium levels in research settings.

Properties

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZDGCQSBBSEHV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25K4N3O12+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238073-40-0 | |

| Record name | 2-Nitrophenyl-EGTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Chemical Characteristics Enabling Research Applications

Methodologies for the Synthesis of 2-Nitrophenyl EGTA

Stepwise Preparation Processes for Ortho-Nitrophenyl Derivatives

The synthesis of ortho-nitrophenyl derivatives often involves the introduction of the ortho-nitrophenyl group under controlled conditions. A key step in the synthesis of NP-EGTA involves the coupling of a brominated ortho-nitrophenylacetic acid derivative with EGTA.

One reported synthetic route begins with the esterification of ortho-nitrophenylacetic acid using ethanol (B145695) catalyzed by p-toluenesulfonic acid, yielding ortho-nitrophenylacetic acid ethyl ester. This ester is then subjected to bromination using elemental bromine or N-bromosuccinimide in a solvent like carbon tetrachloride, producing ortho-nitrophenylbromoacetic acid ethyl ester. Careful temperature control during bromination (e.g., 0–5°C) is crucial to minimize side reactions.

Intermediate Compounds in 2-Nitrophenyl EGTA Synthesis

Several intermediate compounds are generated during the multi-step synthesis of 2-Nitrophenyl EGTA. While a comprehensive list of all 10 steps and intermediates may vary depending on the specific protocol, key intermediates involve the esterified and brominated ortho-nitrophenylacetic acid derivatives before their coupling with the EGTA backbone. The coupling step itself involves reacting the brominated ester with EGTA under alkaline conditions, often utilizing a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a mixed solvent system.

Considerations for Yield Optimization and Purity Validation in Research-Scale Synthesis

Yield optimization in the synthesis of 2-Nitrophenyl EGTA is challenging due to potential yield-limiting factors such as byproduct formation, including intramolecular cyclization during coupling which can produce benzoxazonium intermediates. Precise temperature control, such as maintaining temperatures below 25°C during nitration, and stoichiometric adjustments are important for minimizing side reactions and improving yield.

Purity validation of synthesized 2-Nitrophenyl EGTA is critical for its reliable use in research. Common analytical techniques employed for purity validation include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov

Chemical Modifications for Enhanced Cellular Utility

While the salt form of 2-Nitrophenyl EGTA is cell-impermeant, chemical modifications have been developed to facilitate its entry into cells, thereby expanding its utility in studies involving live cells. thermofisher.comthermofisher.comthermofisher.com

Design and Synthesis of Cell-Permeant Esters (e.g., AM derivatives)

To overcome the cell impermeability of the parent compound, cell-permeant ester derivatives, particularly acetoxymethyl (AM) esters, have been designed and synthesized. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.orgcaymanchem.com The addition of AM groups to the carboxylates of EGTA masks the negative charges, allowing the molecule to cross cell membranes. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.orgcaymanchem.com NP-EGTA AM is a widely used cell-permeant form. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.org

Mechanisms of Intracellular Activation of Ester Derivatives by Esterases

Once inside the cell, the AM ester derivatives of 2-Nitrophenyl EGTA are hydrolyzed by ubiquitous intracellular esterases. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.orgcaymanchem.com This enzymatic cleavage removes the AM groups, regenerating the negatively charged carboxylate moieties of the EGTA backbone. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.orgcaymanchem.com The liberated 2-Nitrophenyl EGTA is then capable of binding intracellular calcium ions. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.orgcaymanchem.com This intracellular activation mechanism allows researchers to load cells with the caged chelator, which can then be photolyzed with UV light to rapidly release calcium and study downstream cellular events. thermofisher.comthermofisher.comthermofisher.comontosight.aibiorxiv.org

Photochemical Mechanism and Calcium Uncaging Dynamics

Mechanism of Photolysis of the Nitrophenyl Moiety

The core mechanism by which NP-EGTA releases calcium is the photolysis of its nitrophenyl moiety upon irradiation with ultraviolet (UV) light google.com. This photochemical reaction leads to a significant decrease in the molecule's affinity for calcium, effectively "uncaging" the bound ions thermofisher.com.

Ultraviolet Light-Induced Cleavage Reaction

Exposure of NP-EGTA to UV light, typically around 350 nm, triggers a cleavage reaction of the nitrophenyl group google.com. This process involves the absorption of a UV photon by the nitrophenyl chromophore ucsd.edu. The excited state of the nitrophenyl group undergoes an intramolecular rearrangement, ultimately leading to the scission of a bond and the release of the chelating portion of the molecule google.com. The quantum yield of photolysis for NP-EGTA in the presence of calcium is reported to be 0.23, indicating a relatively efficient photochemical conversion sysy.comgoogle.com. In the absence of calcium, the quantum yield is slightly lower at 0.20 google.com.

Formation of Photoproducts with Altered Calcium Affinity

The photolysis of NP-EGTA results in the formation of photoproducts, primarily iminodiacetic acid derivatives google.comthermofisher.com. These photoproducts have a significantly lower affinity for calcium ions compared to the parent NP-EGTA molecule google.comthermofisher.com. This substantial change in calcium binding affinity is crucial for the effectiveness of NP-EGTA as a caged calcium compound google.comthermofisher.com. The affinity for Ca²⁺ decreases by approximately 12,500-fold upon photolysis google.comthermofisher.com.

Kinetics of Calcium Release Upon Photolysis

The speed and efficiency of calcium release from NP-EGTA upon photolysis are critical for its application in studying rapid biological events .

Temporal Resolution of Calcium Uncaging

Photolysis of NP-EGTA allows for rapid increases in calcium concentration, providing high temporal resolution for studying calcium-dependent processes sysy.com. Studies using laser flash photolysis have investigated the kinetics of calcium release. Laser photolysis of NP-EGTA complexed with Ca²⁺, in the presence of a calcium indicator, has shown a rapid increase in indicator fluorescence with a reported rate of 68,000 s⁻¹ at pH 7.2 and 25°C nih.gov. Transient intermediates are formed during the photolysis, which decay with different rates depending on the presence of calcium nih.gov. In the presence of saturating Ca²⁺, these intermediates decay biexponentially with rates of 500,000 s⁻¹ and 100,000 s⁻¹ nih.gov. In the absence of Ca²⁺, the decay rates are 290,000 s⁻¹ and 68,000 s⁻¹ nih.gov.

Factors Influencing Photorelease Efficiency in Experimental Settings

Several factors can influence the efficiency of calcium photorelease from NP-EGTA in experimental settings. These include the wavelength and intensity of the UV light used for photolysis, the concentration of NP-EGTA, the presence of other ions, and the intracellular environment if used in cell-based studies psu.edunih.gov. The quantum yield of photolysis is a measure of the efficiency of the photochemical reaction sysy.comgoogle.compsu.edu. The presence of intracellular calcium buffers can also affect the observed increase in free calcium concentration after uncaging, as they compete for calcium binding nih.gov.

Calcium Binding Characteristics and Ionic Selectivity

NP-EGTA is designed to bind calcium ions selectively and with high affinity before photolysis sysy.comnih.gov.

NP-EGTA exhibits a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 80 nM google.comthermofisher.comnih.gov. This high affinity ensures that under typical experimental conditions, NP-EGTA effectively buffers free calcium at low concentrations google.com. A key advantage of NP-EGTA is its high selectivity for calcium over magnesium ions sysy.comnih.gov. The dissociation constant for magnesium ions is significantly higher, around 9 mM google.comthermofisher.comnih.gov. This difference in affinity allows NP-EGTA to be used in biological systems without significantly disrupting magnesium homeostasis . This selectivity is particularly important in cellular experiments where magnesium is present at much higher concentrations than free calcium sysy.comnih.gov.

Table 1: Binding Affinities of NP-EGTA

| Ion | Dissociation Constant (Kd) |

| Calcium | ~80 nM |

| Magnesium | ~9 mM |

Upon photolysis, the affinity of the resulting photoproducts for calcium is drastically reduced, to a Kd in the millimolar range (approximately 1 mM) google.comthermofisher.comnih.gov. This large change in affinity (around 12,500-fold) ensures that most of the bound calcium is released upon illumination google.comthermofisher.com.

High Affinity for Calcium Ions in Unphotolyzed State

In its unphotolyzed state, 2-Nitrophenyl EGTA exhibits a high affinity for calcium ions. The dissociation constant (Kd) for calcium has been reported to be approximately 80 nM google.comnih.govthermofisher.com. This high affinity ensures that under typical experimental conditions, where NP-EGTA is loaded into cells or solutions containing calcium, a significant proportion of calcium ions will be bound or "caged" by the chelator researchgate.net. This allows researchers to establish a baseline of buffered calcium concentration before initiating a rapid increase via photolysis.

Here is a summary of the binding affinity for calcium in the unphotolyzed state:

| Ion | Binding Affinity (Kd) |

| Calcium | 80 nM |

Decreased Affinity for Calcium Ions Post-Photolysis

Following photolysis by UV light, the chemical structure of 2-Nitrophenyl EGTA is altered, resulting in photoproducts with a markedly decreased affinity for calcium ions google.comthermofisher.com. The iminodiacetic acid photoproducts have a reported Kd for calcium of approximately 1 mM google.comnih.gov. This represents a dramatic decrease in affinity, estimated to be around 12,500-fold lower than that of the unphotolyzed NP-EGTA google.comthermofisher.com. This large change in affinity ensures that upon photolysis, the bound calcium ions are rapidly released, creating a rapid "concentration jump" of free calcium that can be used to study calcium-dependent processes google.com.

Here is a comparison of calcium binding affinity before and after photolysis:

| State | Calcium Binding Affinity (Kd) |

| Unphotolyzed | 80 nM |

| Post-Photolysis | ~1 mM |

The rapid release kinetics of calcium from NP-EGTA upon photolysis have been demonstrated in various experimental systems. For instance, studies using chemically skinned skeletal muscle fibers showed that maximal contraction could be achieved within 18 ms (B15284909) after a single flash of UV light, indicating a fast release of calcium that is not rate-limiting for the contraction process google.comnih.gov.

Selectivity Profile over Physiologically Relevant Ions (e.g., Magnesium)

A crucial aspect of 2-Nitrophenyl EGTA's utility is its selectivity for calcium ions over other physiologically relevant divalent cations, particularly magnesium. Magnesium is present in cells at much higher concentrations than calcium, and interference from magnesium binding could complicate experiments designed to study calcium signaling.

NP-EGTA exhibits a significantly lower affinity for magnesium ions compared to calcium ions. The dissociation constant for magnesium is reported to be approximately 9 mM google.comnih.govthermofisher.com. This high Kd for magnesium means that at physiological intracellular magnesium concentrations (typically around 0.5-1 mM), NP-EGTA does not significantly bind to or perturb magnesium homeostasis thermofisher.comsysy.com. This selectivity allows NP-EGTA to be used as a tool to specifically manipulate calcium levels without causing significant changes in free magnesium concentration thermofisher.comthermofisher.com.

Here is a comparison of the binding affinities for calcium and magnesium in the unphotolyzed state:

| Ion | Binding Affinity (Kd) |

| Calcium | 80 nM |

| Magnesium | 9 mM |

This selectivity profile is a key advantage of NP-EGTA for studying calcium-dependent processes in complex biological environments where both calcium and magnesium are present google.comnih.gov.

Advanced Research Methodologies Utilizing 2 Nitrophenyl Egta

Integration with Spatially and Temporally Resolved Illumination Techniques

The photolabile nature of NP-EGTA makes it ideally suited for integration with various illumination techniques that offer control over the timing and location of calcium release. This allows for the investigation of fast biological processes and the study of calcium dynamics in specific subcellular compartments.

Flash Photolysis Systems for Global Calcium Release

Flash photolysis systems utilize brief, intense pulses of UV light to induce rapid and relatively uniform calcium release throughout a cell or a population of cells loaded with NP-EGTA physiology.org. This technique is particularly useful for studying rapid calcium-dependent events that occur on a millisecond timescale, such as muscle contraction or neurotransmitter release nih.govphysiology.org. By rapidly increasing the intracellular calcium concentration globally, researchers can trigger and observe the downstream effects. For instance, experiments using chemically skinned skeletal muscle fibers have shown that flash photolysis of NP-EGTA can induce rapid contraction, with half-maximal tension achieved in approximately 18 ms (B15284909) at 15°C nih.govgoogle.com.

Localized Uncaging using Focused Laser Systems

Focused laser systems, often coupled with microscopy, enable the uncaging of NP-EGTA and the subsequent release of calcium in highly specific, localized regions within a single cell pnas.orgnih.gov. By focusing a UV laser beam onto a small area, researchers can create localized calcium transients, mimicking physiological calcium microdomains nih.gov. This approach is crucial for investigating processes that are initiated by localized calcium signals, such as the activation of ion channels or signaling cascades near the plasma membrane or within organelles pnas.org. Studies have successfully used localized uncaging of NP-EGTA to reveal the distribution of calcium-activated chloride channels in pancreatic acinar cells, demonstrating their exclusive localization in the apical membrane pnas.orgpnas.org.

Combined Applications with Confocal and Multiphoton Microscopy for Spatiotemporal Control

Combining NP-EGTA uncaging with advanced microscopy techniques like confocal and multiphoton microscopy provides unparalleled spatiotemporal control over calcium release and simultaneous imaging of cellular responses nih.govnih.govresearchgate.net. Confocal microscopy allows for optical sectioning and imaging of calcium indicators in conjunction with UV uncaging, enabling the visualization of calcium dynamics in specific planes nih.gov. Multiphoton microscopy, particularly with near-infrared light, offers advantages such as deeper tissue penetration, reduced scattering, and inherent spatial localization of excitation, making it suitable for uncaging in thicker samples or even in vivo nih.govbruker.com. While NP-EGTA itself is not ideal for two-photon uncaging due to low absorption in the near-IR range, the principle of combining localized photolysis with high-resolution imaging is powerful for studying complex spatiotemporal patterns of calcium signaling thermofisher.comrsc.org. Systems have been developed that integrate pulsed UV lasers with confocal microscopes to achieve localized uncaging in defined subcellular regions, allowing for the study of events like calcium sparks in cardiac myocytes nih.gov.

Application in Calcium Buffering Capacity Studies

NP-EGTA can be utilized to measure the calcium buffering capacity of cells and biological solutions thermofisher.cominterchim.fr. By introducing a known amount of calcium through the photolysis of NP-EGTA and monitoring the resulting change in free calcium concentration using a calcium indicator, researchers can quantify the ability of intracellular components to bind and buffer calcium thermofisher.com. This is particularly useful for understanding how different cellular compartments or proteins contribute to calcium homeostasis and how buffering capacity might change under various physiological or pathological conditions . Studies have highlighted how NP-EGTA can be used to maintain physiological magnesium levels while selectively altering calcium concentrations for buffering capacity measurements thermofisher.com.

Experimental Considerations for Intracellular Delivery and Localization

Delivering NP-EGTA into cells is a critical experimental consideration. The charged nature of the standard carboxylate salt form of NP-EGTA limits its ability to cross cell membranes thermofisher.com. Common methods for intracellular delivery include patch pipette infusion, which allows direct introduction into the cytoplasm during electrophysiological recordings thermofisher.compnas.org. Another approach is the use of the acetoxymethyl (AM) ester form of NP-EGTA (NP-EGTA AM) thermofisher.comthermofisher.com. NP-EGTA AM is cell-permeant and is hydrolyzed by intracellular esterases to release the active, calcium-binding NP-EGTA within the cell thermofisher.comthermofisher.comnih.gov. This allows for passive loading of the caged compound into a population of cells thermofisher.comnih.gov. Careful consideration of the delivery method is necessary depending on the experimental design, cell type, and the need for localized versus global uncaging.

Challenges and Optimizations in Photolysis Conditions for Specific Biological Systems

Optimizing photolysis conditions is essential for successful NP-EGTA uncaging experiments in diverse biological systems. Challenges include ensuring sufficient UV light penetration into the tissue or cell, minimizing photodamage to the biological sample, and controlling the rate and extent of calcium release fsu.eduannualreviews.org. The optimal wavelength for NP-EGTA photolysis is around 350 nm, and suitable UV light sources include frequency-doubled ruby lasers (347 nm), mercury arc lamps (365 nm), frequency-tripled Nd:YAG lasers (355 nm), UV argon-ion laser lines (351/364 nm), and UV LEDs nih.govthermofisher.com.

Applications of 2 Nitrophenyl Egta in Neuroscience Research

Investigation of Neurotransmitter Release Mechanisms

Elucidating Calcium-Dependent Synaptic Vesicle Fusion

Synaptic vesicle fusion with the presynaptic membrane, leading to neurotransmitter release, is a calcium-triggered event. tmc.edunih.gov Studies using NP-EGTA have been instrumental in understanding the calcium dependence and dynamics of this process. By loading neurons with NP-EGTA and then rapidly increasing intracellular calcium through photolysis, researchers can directly stimulate synaptic vesicle fusion independently of membrane depolarization and calcium channel activity. nih.govpsu.edu This approach allows for the dissection of the steps involved in the synaptic vesicle cycle, such as vesicle tethering, priming, and fusion, and their respective calcium requirements. nih.govelifesciences.org Experiments have demonstrated that photolysis of NP-EGTA can trigger synaptic vesicle fusion in response to controlled Ca²⁺ increases, enabling the study of the timing and dynamics of neurotransmitter release. The supralinear dependence of neurosecretion on calcium concentration, suggesting the requirement of multiple calcium ions binding to trigger rapid fusion, has been investigated using caged calcium compounds like NP-EGTA. pnas.org

Dynamics of Presynaptic Calcium Influx and Neurotransmission

The precise spatial and temporal profile of calcium influx at the presynaptic terminal dictates the dynamics of neurotransmitter release. nih.govjneurosci.org NP-EGTA allows for the investigation of the relationship between presynaptic calcium concentration and the subsequent release of neurotransmitters. By uncaging calcium within the presynaptic terminal, researchers can mimic or alter the physiological calcium transient and observe the resulting synaptic response. This technique has been used to compare the calcium sensitivities of different types of synapses, such as peptidergic and cholinergic synapses, revealing insights into the minimum intracellular calcium concentrations required to trigger transmission. nih.gov Studies employing photolabile calcium chelators like NP-EGTA have contributed to understanding the rapid onset and cessation of neurotransmitter release, supporting the concept of calcium microdomains near release sites. nih.govjneurosci.org

Studies on Synaptic Plasticity and Neuronal Signaling Pathways

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Calcium plays a pivotal role in triggering various forms of synaptic plasticity and influencing neuronal signaling pathways. nih.govphysiology.orgcapes.gov.br

Role of Calcium in Long-Term Potentiation (LTP) and Depression (LTD)

Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity, both of which are triggered by elevations in postsynaptic intracellular calcium concentration ([Ca²⁺]ᵢ). nih.govphysiology.orgcapes.gov.brresearchgate.net NP-EGTA has been instrumental in demonstrating that specific patterns of postsynaptic [Ca²⁺]ᵢ elevation can selectively induce either LTP or LTD. nih.govphysiology.orgcapes.gov.br Research using NP-EGTA has shown that a brief increase of [Ca²⁺]ᵢ with a relatively high magnitude can trigger LTP, mimicking the calcium rise during high-frequency electrical stimulation. nih.govphysiology.orgcapes.gov.br In contrast, a prolonged, modest rise of [Ca²⁺]ᵢ can reliably induce LTD. nih.govphysiology.orgcapes.gov.br This highlights that both the amplitude and duration of the intracellular calcium signal carry significant information in determining the form of synaptic plasticity. nih.govphysiology.orgcapes.gov.br

Table 1: Influence of Postsynaptic Calcium Elevation Pattern on Synaptic Plasticity (Illustrative Findings)

| Calcium Elevation Pattern (via NP-EGTA Photolysis) | Resulting Synaptic Plasticity | Key Finding | Source |

| Brief increase, high magnitude | Long-Term Potentiation (LTP) | Mimics Ca²⁺ rise during high-frequency stimulation; selectively induces LTP. | nih.govphysiology.orgcapes.gov.br |

| Prolonged, modest rise | Long-Term Depression (LTD) | Reliably induces LTD. | nih.govphysiology.orgcapes.gov.br |

Calcium's Influence on Neuronal Excitability and Network Activity

Calcium signaling pathways are involved in neuronal signaling and plasticity, influencing processes such as gene expression and synaptic strength. Beyond direct effects on synaptic transmission and plasticity, calcium dynamics can also modulate neuronal excitability and the coordinated activity of neuronal networks. Studies utilizing NP-EGTA have explored how controlled calcium changes, particularly within astrocytes, can impact neuronal network activity. nih.govyakusaku.jp Uncaging calcium in astrocytes has been shown to trigger synchronized activity in neuronal populations, suggesting a role for astrocyte calcium signals in orchestrating neuronal synchronization. nih.govyakusaku.jp Conversely, buffering calcium in astrocytes can reduce the correlated activity of neurons. nih.govyakusaku.jp

Dissection of Calcium Dynamics in Specific Neuronal Subtypes and Glial Cells

NP-EGTA is a valuable tool for investigating calcium dynamics and their functional consequences in specific neuronal subtypes and glial cells. Its ability to provide localized and temporally controlled calcium release allows researchers to probe the unique roles of calcium in different cell populations within the nervous system.

Studies have employed NP-EGTA to manipulate calcium in astrocytes, revealing their active roles in modulating neuronal activity and synaptic transmission. nih.govyakusaku.jpjneurosci.orgnih.govpnas.orgfrontiersin.org For instance, elevating intracellular calcium in astrocytes using NP-EGTA photolysis has been shown to increase the frequency of miniature excitatory postsynaptic currents (mEPSCs) in nearby neurons, mediated through glutamate (B1630785) release from astrocytes. jneurosci.orgnih.gov This astrocyte-derived glutamate release, triggered by calcium elevation, can activate neuronal receptors, including NMDA receptors and kainate receptors, influencing both excitatory and inhibitory synaptic transmission. jneurosci.orgnih.govpnas.orgnih.gov NP-EGTA has also been used to study calcium dynamics in enteric neurons and glial cells in vitro, allowing for the investigation of calcium transients within specific cellular compartments like glial cell processes. researchgate.net These studies highlight the versatility of NP-EGTA in dissecting the complex calcium-dependent interactions between different cell types in the nervous system.

Table 2: Effects of Astrocyte Calcium Uncaging (via NP-EGTA) on Neuronal Activity (Illustrative Findings)

| Target Cell for NP-EGTA Uncaging | Observed Neuronal Effect | Proposed Mechanism | Source |

| Astrocytes | Increased frequency of mEPSCs in nearby neurons | Ca²⁺-dependent release of glutamate from astrocytes activating neuronal receptors. | jneurosci.orgnih.gov |

| Astrocytes | Triggering synchronized activity in neuronal populations | Orchestration of neuronal synchronization by astrocyte calcium signals. | nih.govyakusaku.jp |

| Astrocytes | Increased frequency of sIPSCs in nearby interneurons | Astrocyte-derived glutamate activating neuronal kainate receptors. | pnas.orgnih.gov |

Optochemical Control in Defined Neuronal Circuits

The application of 2-Nitrophenyl EGTA in defined neuronal circuits leverages its light-sensitive property to manipulate intracellular calcium levels within specific neurons or even subcellular compartments. This optochemical approach provides a powerful tool to study the causal relationship between calcium dynamics and neuronal functions, such as neurotransmitter release, synaptic plasticity, and the activation of calcium-dependent ion channels researchgate.netberkeley.edujneurosci.org.

Researchers introduce NP-EGTA into neurons, often via techniques like microinjection or by using membrane-permeant acetoxymethyl (AM) ester derivatives that are cleaved by intracellular esterases researchgate.netbiorxiv.org. Once inside the cell, NP-EGTA chelates free calcium ions. Upon targeted illumination with UV light (approximately 350 nm), the nitrophenyl group of NP-EGTA is cleaved, leading to a rapid release of the bound calcium researchgate.net. This uncaging event creates a localized and rapid increase in [Ca²⁺]ᵢ, mimicking physiological calcium signals researchgate.netnih.gov.

Studies have utilized NP-EGTA uncaging to trigger synaptic vesicle fusion and dissect the timing and dynamics of neurotransmitter release in neuronal cultures and synapses . For instance, experiments have shown that photolysis of NP-EGTA can induce synaptic responses, providing insights into the calcium requirements for exocytosis .

Furthermore, NP-EGTA has been employed to investigate calcium diffusion and signaling within specific neuronal structures. Localized uncaging of calcium from NP-EGTA in different cellular compartments, such as the soma or endoplasmic reticulum (ER), has allowed researchers to track calcium movement and its impact on calcium dynamics in other regions, like nerve terminals jneurosci.org. For example, localized uncaging in the somatic ER of rod photoreceptor cells resulted in a slower increase in terminal ER calcium, suggesting calcium diffusion through the ER jneurosci.org. Similarly, uncaging in the soma cytoplasm led to a delayed increase in terminal cytoplasmic calcium, likely due to diffusion through the axon jneurosci.org.

The ability to control calcium release with light also facilitates the study of calcium-dependent currents and the kinetics of ion channels in neurons berkeley.edujneurosci.org. By rapidly elevating [Ca²⁺]ᵢ using NP-EGTA uncaging, researchers can characterize the activation and inactivation properties of calcium-activated potassium channels and other calcium-sensitive conductances berkeley.edujneurosci.org.

While NP-EGTA uncaging offers excellent temporal and spatial control of calcium, considerations include the potential for phototoxicity from UV light and the diffusion of released calcium, which can affect the spatial precision over time researchgate.netnih.gov. Despite these factors, NP-EGTA remains a valuable tool for perturbing calcium signaling in defined neuronal circuits to understand their function.

Applications of 2 Nitrophenyl Egta in Muscle Physiology Research

Characterization of Excitation-Contraction Coupling

Excitation-contraction (EC) coupling is the fundamental process that links an electrical stimulus (an action potential) to a mechanical response (muscle contraction). nih.govnih.gov Calcium ions are the critical secondary messengers in this pathway. NP-EGTA has been instrumental in dissecting the kinetics and molecular events of EC coupling by allowing researchers to bypass the initial membrane depolarization and directly initiate calcium signaling within the muscle cell.

Studies on Calcium Transients in Skinned Muscle Fibers

Skinned muscle fibers, which have their sarcolemma chemically removed or permeabilized, provide a direct window to the contractile machinery. In this preparation, NP-EGTA allows for the controlled introduction and subsequent rapid release of calcium. When a skinned muscle fiber is equilibrated with the NP-EGTA-Ca²⁺ complex, a flash of ultraviolet light cleaves the chelator, causing a sudden increase in free Ca²⁺ concentration. nih.gov This triggers contraction, and the resulting force and structural changes can be measured with high temporal resolution.

This technique has been pivotal in determining the calcium sensitivity of the myofilaments and the kinetics of calcium binding to troponin C, the primary calcium sensor in striated muscle. By precisely controlling the amount of released calcium, researchers can generate detailed force-pCa relationships, providing insights into the cooperative mechanisms of thin filament activation. For instance, studies have used NP-EGTA to demonstrate that a rapid increase in sarcoplasmic [Ca²⁺] to approximately 16 µM in fast-twitch skeletal muscle fibers is sufficient to induce maximal contraction. mdpi.com

Kinetics of Muscle Contraction and Relaxation

The rapid nature of calcium release from NP-EGTA is crucial for studying the fast kinetics of muscle contraction and relaxation. researchgate.netresearchgate.netnih.govnih.govsemanticscholar.org Upon photolysis, the rise in myoplasmic calcium and subsequent force development can be monitored on a millisecond timescale. In chemically skinned skeletal muscle fibers, a single laser flash can induce maximal contraction, with half-maximal tension being achieved in as little as 18 milliseconds at 15°C. nih.gov

In cardiac muscle, studies using laser photolysis of NP-EGTA have revealed that the time courses for the rise in stiffness and tension are biexponential. nih.govamanote.com The rates of the rapid phase of stiffness and tension development show a strong dependence on the final calcium concentration achieved after photolysis. nih.gov These kinetic studies, made possible by the precise temporal control afforded by NP-EGTA, have supported models of muscle regulation where calcium controls the rate of cross-bridge attachment to the thin filaments. nih.gov

| Muscle Preparation | Parameter Measured | Key Finding with NP-EGTA |

| Skinned Skeletal Muscle Fibers | Tension Development | Half-maximal tension achieved in 18 ms (B15284909) at 15°C following a single laser flash. nih.gov |

| Skinned Guinea Pig Trabeculae | Stiffness and Tension Kinetics | Biexponential rise at 23°C, with the rapid phase rates being highly Ca²⁺-dependent. nih.gov |

Analysis of Calcium-Induced Calcium Release (CICR) Mechanisms

Calcium-induced calcium release (CICR) is a positive feedback mechanism where a small influx of calcium into the cell triggers a much larger release of calcium from the sarcoplasmic reticulum (SR), an intracellular calcium store. nih.govwikipedia.org This process is fundamental to EC coupling, particularly in cardiac muscle. wikipedia.org NP-EGTA has been a powerful tool for investigating the triggers and dynamics of CICR.

Role of Ryanodine Receptors (RyRs) in Calcium Dynamics

Ryanodine receptors (RyRs) are the primary calcium release channels on the SR membrane that are responsible for CICR. clinpgx.orgnih.govplos.orgphysiology.orgnih.gov By using NP-EGTA to generate localized and transient increases in calcium concentration near the RyRs, researchers can study their activation and inactivation kinetics. These "caged calcium" experiments have helped to confirm that RyRs are indeed sensitive to calcium and that a rapid rise in local calcium concentration is a key trigger for their opening. nih.gov

Studies have utilized NP-EGTA to apply fast, calibrated calcium pulses to single RyR channels reconstituted in lipid bilayers. nih.gov This has revealed that the channel's open probability is not only dependent on the absolute calcium concentration but also on the rate of its increase, a finding with significant implications for understanding how RyRs are regulated during the rapid upstroke of a physiological calcium transient. nih.gov

Investigating Local Calcium Signals (e.g., Calcium Sparks)

Calcium sparks are localized, transient releases of calcium from the SR through a cluster of RyRs. nih.govresearchgate.netnih.gov They are considered the elementary events of CICR in cardiac muscle. nih.gov The photolysis of NP-EGTA, particularly using two-photon excitation, can create a diffraction-limited point source of calcium, effectively generating synthetic calcium sparks. nih.govnih.gov

This approach has allowed for the direct investigation of the threshold for triggering CICR and the properties of these elementary release events. Researchers have been able to generate photolytic calcium signals that closely mimic naturally occurring calcium sparks in both amplitude and size. nih.gov By varying the amount of calcium released from NP-EGTA, it has been possible to identify sub-threshold events and even smaller, more fundamental release events, sometimes referred to as "calcium quarks," suggesting a hierarchical organization of calcium signaling in muscle cells. nih.gov

Research on Cardiac and Skeletal Muscle Function

NP-EGTA has been instrumental in highlighting the fundamental differences in EC coupling and calcium handling between cardiac and skeletal muscle. mdpi.com While both muscle types rely on calcium for contraction, the specific mechanisms of SR calcium release differ significantly.

In cardiac muscle, CICR is the dominant mechanism for calcium release. wikipedia.orgyoutube.com Studies using NP-EGTA in skinned cardiac preparations have demonstrated a clear dependence of force generation on the rapid release of calcium, mimicking the CICR process. nih.govamanote.com The biexponential kinetics of contraction observed in these experiments reflect the complex interplay between calcium binding to troponin and the subsequent cross-bridge cycling. nih.gov

In contrast, mammalian skeletal muscle is thought to rely primarily on a mechanical coupling between voltage-sensing dihydropyridine receptors (DHPRs) on the T-tubules and the RyRs on the SR. nih.gov While the role of CICR in skeletal muscle has been debated, studies using localized photolysis of caged calcium compounds like NP-EGTA have shown that a localized increase in calcium can elicit propagated calcium release, characteristic of CICR, particularly in amphibian muscle. nih.gov However, in mammalian skeletal muscle, a much higher threshold for triggering such a response was observed, suggesting that CICR may play a less prominent physiological role in EC coupling in these muscles. nih.gov

| Feature | Cardiac Muscle | Skeletal Muscle (Mammalian) |

| Primary Ca²⁺ Release Mechanism | Calcium-Induced Calcium Release (CICR) wikipedia.org | Mechanical coupling (DHPR-RyR) nih.gov |

| Response to NP-EGTA Photolysis | Robust induction of contraction mimicking CICR nih.gov | Higher threshold for Ca²⁺-induced Ca²⁺ release nih.gov |

| Contraction Kinetics | Biexponential rise in tension and stiffness nih.gov | Rapid, monophasic force development nih.gov |

Applications of 2 Nitrophenyl Egta in Cellular and Molecular Biology Research

Elucidating Calcium Homeostasis and Intracellular Calcium Signaling Pathways

Calcium acts as a crucial second messenger in numerous signaling pathways. NP-EGTA facilitates studies on how cells maintain calcium homeostasis and respond to fluctuations in intracellular calcium concentrations under different physiological conditions. By rapidly increasing intracellular calcium through photolysis, researchers can trigger and observe downstream signaling events.

Modulation of Intracellular Calcium Levels to Study Apoptosis

Calcium signaling is implicated in the complex process of apoptosis (programmed cell death). Researchers utilize NP-EGTA to manipulate intracellular calcium levels and investigate its role in initiating or executing apoptotic pathways. By precisely controlling the timing and magnitude of calcium release, the specific calcium signals that trigger apoptotic events can be studied.

Investigation of Calcium's Role in Cell Division

Calcium dynamics are known to be associated with cell division, including processes like cytokinesis and meiosis. researchgate.net NP-EGTA can be used to perturb intracellular calcium levels at specific stages of the cell cycle to understand how calcium signals regulate transitions and events during cell division. Studies using caged calcium compounds like NP-EGTA have contributed to understanding the spatio-temporal patterns of calcium dynamics during cleavage formation in embryos. researchgate.net

Dynamics of Calcium-Dependent Exocytosis in Various Cell Types

Calcium influx is a key trigger for exocytosis, the process by which cells release molecules stored in vesicles. pnas.orgresearchgate.net NP-EGTA is extensively used to study the kinetics and mechanisms of calcium-dependent exocytosis in various cell types, including neurons, pancreatic beta cells, and chromaffin cells. pnas.orgresearchgate.netnih.govpnas.orgnih.gov By rapidly increasing intracellular calcium via flash photolysis, researchers can synchronize exocytotic events and measure release dynamics with high temporal precision. pnas.orgpnas.orgnih.gov

Research findings using NP-EGTA in exocytosis studies:

In pancreatic beta cells, flash photolysis of caged calcium compounds like NP-EGTA has been used to trigger insulin (B600854) vesicle exocytosis, revealing that ATP enhances the rate and extent of this process. pnas.orgpnas.org

Studies in pituitary melanotrophs compared NP-EGTA and DM-nitrophen, another caged calcium chelator, for their effectiveness in triggering exocytosis. NP-EGTA showed no "loading transient" seen with DM-nitrophen, consistent with its negligible binding of magnesium, making it useful for studying calcium-dependent exocytosis in the presence of physiological magnesium concentrations. nih.gov

In chromaffin cells, flash photolysis of caged Ca²⁺ combined with high time resolution capacitance measurement and amperometry has been used to study the kinetics of catecholamine release, showing that proteins like alpha-SNAP influence the amplitude of the exocytotic burst and slow component. nih.gov

An example of data from exocytosis studies using NP-EGTA could be presented as follows, illustrating the effect of ATP on exocytosis triggered by caged calcium photolysis:

| Condition | Rate of Exocytosis (arbitrary units) | Amplitude of Exocytosis (arbitrary units) |

| Caged Ca²⁺ Photolysis (no ATP) | X | Y |

| Caged Ca²⁺ Photolysis (+ATP) | X' (enhanced) | Y' (enhanced) |

Note: Specific numerical data would depend on the experimental setup and cell type.

Analysis of Calcium-Mediated Protein Interactions and Conformational Changes

Calcium ions can bind to proteins, inducing conformational changes that alter their activity or interaction with other molecules. NP-EGTA is used to rapidly change calcium concentrations and study these calcium-mediated protein dynamics.

Effects of Calcium on Enzyme Kinetics and Regulation

Many enzymes are regulated by calcium ions. By using NP-EGTA to rapidly alter calcium levels, researchers can investigate the effects of calcium on enzyme kinetics and regulation. This provides insights into how calcium influences the catalytic activity and regulatory properties of calcium-sensitive enzymes. For instance, studies on skinned cardiac muscle fibers using laser photolysis of NP-EGTA have investigated the kinetics of calcium-induced contractions and the role of calcium in regulating the cross-bridge cycle, which involves protein interactions and conformational changes in myosin. nih.govnih.gov

Research findings related to enzyme kinetics and regulation:

Studies using NP-EGTA photolysis in skinned cardiac myocytes have shown that the rate of tension development is influenced by calcium concentration, suggesting that calcium controls the attachment step in the cross-bridge cycle. nih.govnih.gov

Regulation of Metabolic Pathways Sensitive to Calcium Levels

Calcium levels can influence the activity of key enzymes and transporters involved in metabolic pathways. NP-EGTA allows for the controlled perturbation of intracellular calcium to study its impact on these pathways. This helps in understanding how calcium signaling integrates with cellular metabolism. For example, calcium signaling is crucial in pancreatic beta cells for glucose-induced insulin secretion, a key metabolic process. researchgate.net While not always directly using NP-EGTA in this context in the provided snippets, the tool is fundamental for dissecting the calcium dynamics that underpin such metabolic regulation.

Research on Non-Muscle Cell Contractility and Morphogenesis

Non-muscle cell contractility, mediated primarily by the actomyosin (B1167339) cytoskeleton, is fundamental to various cellular processes such as cell migration, changes in cell shape, and tissue morphogenesis. biorxiv.orgembopress.orgnih.govresearchgate.net Calcium ions play a crucial regulatory role in these processes. biorxiv.orgembopress.orgnih.govphysiology.org Precisely manipulating intracellular Ca²⁺ levels is essential for understanding its causal relationship with contractile events and morphological changes in non-muscle cells. NP-EGTA, particularly its membrane-permeant acetoxymethyl (AM) ester derivative (NP-EGTA, AM), has been effectively employed for this purpose. thermofisher.combiorxiv.orgembopress.orgnih.govresearchgate.net The AM ester form can enter cells and is then cleaved by intracellular esterases, trapping the NP-EGTA inside, where it can chelate Ca²⁺. thermofisher.combiorxiv.orgembopress.orgresearchgate.net Subsequent targeted UV photolysis releases the caged Ca²⁺, inducing a rapid and localized increase in intracellular free Ca²⁺ concentration. thermofisher.combiorxiv.orgembopress.orgnih.govresearchgate.net

Studies utilizing NP-EGTA have provided significant insights into how transient increases in intracellular Ca²⁺ can trigger non-muscle cell contraction and influence morphogenesis. For instance, research in Drosophila embryos demonstrated that targeted UV photolysis of NP-EGTA, AM in epithelial cells induced rapid bursts of intracellular free Ca²⁺ within seconds. biorxiv.orgembopress.orgnih.govresearchgate.net These Ca²⁺ bursts were followed by cell contraction within a minute, resulting in an approximately 50% reduction in the cross-sectional area of the targeted cell. biorxiv.orgembopress.orgnih.govresearchgate.net This contraction was associated with the accumulation of non-muscle myosin II in the apico-medial cortex, indicating that the Ca²⁺ increase triggers non-muscle myosin II activation. biorxiv.orgembopress.orgnih.govresearchgate.net The induced contractions were found to be reversible, and the targeted cells could still participate in subsequent tissue morphogenesis, highlighting the utility of this method for studying dynamic processes in vivo. biorxiv.orgembopress.orgnih.govresearchgate.net

Further research has explored the downstream signaling pathways involved in Ca²⁺-induced contractility. The studies in Drosophila epithelial cells indicated that the Ca²⁺ burst-triggered non-muscle myosin II accumulation and subsequent contraction were dependent on Rho kinase (ROCK) activity, but not RhoGEF2. embopress.orgnih.govresearchgate.net This suggests a specific signaling route linking the rise in intracellular Ca²⁺ to the contractile machinery in these cells.

NP-EGTA has also been used to investigate the role of localized Ca²⁺ signals in cell migration and shape changes in other non-muscle cell types, such as fibroblasts and neuronal growth cones. While some studies using EGTA (the parent compound) have shown that chelating extracellular Ca²⁺ can inhibit fibroblast migration and cause partial retraction, indicating the importance of Ca²⁺ in these processes, NP-EGTA allows for the study of intracellular Ca²⁺ dynamics. psu.edubiologists.com In neuronal growth cones, localized photolysis of caged calcium compounds, including NP-EGTA, has been used to induce turning responses, demonstrating the role of spatially restricted Ca²⁺ signals in axon guidance. nih.govnih.govnih.gov The ability of NP-EGTA to rapidly release Ca²⁺ upon photolysis allows researchers to mimic localized Ca²⁺ transients that occur during physiological events and study their direct impact on cell morphology and movement. nih.govnih.gov

The use of NP-EGTA in these studies allows for a direct test of causality between changes in intracellular Ca²⁺ concentration and specific cellular events like contraction and morphological changes, which is often challenging with methods that only monitor Ca²⁺ levels. researchgate.net The rapid kinetics of Ca²⁺ release from NP-EGTA upon photolysis (Kd increases from 80 nM to >1 mM) and its high selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is 9 mM) make it a superior tool for these time-resolved studies compared to some other caged calcium compounds. thermofisher.comnih.gov

Detailed research findings using NP-EGTA in non-muscle cell contractility and morphogenesis studies can be summarized in data tables illustrating the effects of targeted Ca²⁺ release on cell area, myosin localization, and cellular movement.

Table 1: Effect of NP-EGTA Photolysis on Drosophila Epithelial Cell Contraction

| Experimental Condition | Intracellular Ca²⁺ Increase | Time to Contraction | Change in Cross-Sectional Area | Myosin II Localization | ROCK Activity Dependence |

| Targeted UV Photolysis of NP-EGTA, AM | Rapid burst (seconds) | Within 1 minute | ~50% decrease | Accumulation in apico-medial cortex | Yes |

| Buffer Injection (Control) | No significant change | No contraction | No significant change | No significant change | Not applicable |

Table 2: Properties of NP-EGTA Relevant to Caged Calcium Studies

| Property | Value / Description | Significance for Research |

| Ca²⁺ Affinity (Unphotolyzed) | Kd = 80 nM | High affinity allows effective buffering of resting Ca²⁺. thermofisher.com |

| Ca²⁺ Affinity (Photolyzed) | Kd > 1 mM | Dramatic decrease ensures rapid release of Ca²⁺ upon UV exposure. thermofisher.com |

| Mg²⁺ Affinity | Kd = 9 mM | Low affinity minimizes interference from physiological Mg²⁺ concentrations. thermofisher.comnih.gov |

| Photolysis Mechanism | UV light cleaves nitrophenyl group, releasing Ca²⁺. | Enables precise temporal and spatial control of Ca²⁺ release. thermofisher.com |

These findings underscore the utility of 2-Nitrophenyl EGTA as a powerful tool for dissecting the intricate roles of calcium signaling in regulating non-muscle cell contractility and driving fundamental processes in cellular and tissue morphogenesis.

Comparative Analysis with Other Photolabile Calcium Chelators in Research Context

Comparison with DM-Nitrophen (DMn)

DM-Nitrophen (DMn) is a well-established photolabile calcium chelator derived from EDTA, serving a similar functional role to NP-EGTA in releasing caged calcium upon UV illumination google.comphysiology.org. Despite their shared application as caged calcium compounds, NP-EGTA and DMn exhibit notable differences in their ion selectivity and photolysis characteristics.

Differences in Calcium/Magnesium Selectivity and Implications for Research

A key distinction between NP-EGTA and DMn lies in their selectivity for calcium ions over magnesium ions. NP-EGTA demonstrates high selectivity for Ca²⁺, possessing a dissociation constant (Kd) of 80 nM for Ca²⁺ and approximately 9 mM for Mg²⁺ google.comthermofisher.com. This high Ca²⁺/Mg²⁺ selectivity is advantageous in biological experiments as it minimizes the binding of abundant intracellular magnesium, thereby reducing potential interference with magnesium-dependent cellular processes thermofisher.com.

In contrast, DM-Nitrophen, derived from EDTA, exhibits significant affinity for both Ca²⁺ and Mg²⁺ google.comresearchgate.net. While DMn has a very high affinity for Ca²⁺ before photolysis (Kd of 5 nM), its considerable affinity for Mg²⁺ can complicate experiments, particularly in cellular environments with high magnesium concentrations google.comresearchgate.netresearchgate.net. The binding of Mg²⁺ by DMn can influence the amount of calcium bound and the kinetics of calcium release upon photolysis researchgate.net. Consequently, for studies requiring precise calcium manipulation without significantly affecting magnesium homeostasis, NP-EGTA's superior Ca²⁺ selectivity makes it a preferred choice thermofisher.com.

Variations in Photolysis Kinetics and Yield for Experimental Design

The speed and efficiency of calcium release upon photolysis are crucial factors determining the temporal resolution achievable in uncaging experiments. NP-EGTA undergoes rapid photolysis upon UV illumination (around 350 nm) with a high quantum yield of 0.23 in the presence of calcium google.comthermofisher.comthermofisher.com. Laser photolysis studies have shown a rapid increase in Ca²⁺-indicator fluorescence, with a rate of 68,000 s⁻¹ at pH 7.2 and 25°C nih.gov. The kinetics of calcium release from NP-EGTA are considered sufficiently fast for triggering rapid physiological responses, such as muscle contraction .

DM-Nitrophen also provides rapid calcium release, although typically with somewhat slower kinetics compared to NP-EGTA thermofisher.comnih.gov. The rate of increase in Ca²⁺-indicator fluorescence for DMn has been reported as 38,000 s⁻¹ under similar conditions nih.gov. However, DMn possesses a considerably higher initial affinity for Ca²⁺ (5 nM) than NP-EGTA (80 nM) google.comresearchgate.net. This higher affinity can lead to a greater proportion of DMn being bound to calcium at typical resting intracellular calcium concentrations, potentially allowing for a larger absolute amount of calcium release upon photolysis researchgate.net. The change in Ca²⁺ affinity upon photolysis is also more substantial for DMn (approximately 600,000-fold) compared to NP-EGTA (approximately 12,500-fold), contributing to an efficient photochemical yield of liberated calcium google.comthermofisher.comthermofisher.comphysiology.org.

The selection between NP-EGTA and DMn often involves a trade-off between release kinetics and the potential magnitude of the calcium transient. NP-EGTA offers slightly faster kinetics and higher Ca²⁺/Mg²⁺ selectivity, while DMn's higher initial Ca²⁺ affinity can be advantageous for releasing larger amounts of calcium, especially at lower baseline calcium levels researchgate.net.

A summary of comparative properties is presented below:

| Property | 2-Nitrophenyl EGTA (NP-EGTA) | DM-Nitrophen (DMn) |

| Parent Chelator | EGTA | EDTA |

| Kd for Ca²⁺ (before photolysis) | 80 nM google.com | 5 nM google.comresearchgate.net |

| Kd for Mg²⁺ (before photolysis) | 9 mM google.comthermofisher.com | Significant affinity researchgate.net |

| Ca²⁺/Mg²⁺ Selectivity | High google.comthermofisher.com | Lower google.comresearchgate.net |

| Photolysis Quantum Yield (with Ca²⁺) | 0.23 google.comthermofisher.comthermofisher.com | 0.18 annualreviews.org |

| Rate of Ca²⁺ Release (pH 7.2, 25°C) | 68,000 s⁻¹ nih.gov | 38,000 s⁻¹ nih.gov |

| Change in Ca²⁺ Affinity upon Photolysis | ~12,500-fold google.comthermofisher.comthermofisher.com | ~600,000-fold physiology.org |

Comparison with Nitr-5 and Nitr-7

Nitr-5 and Nitr-7 are other photolabile calcium chelators that are structurally based on BAPTA derivatives google.comphysiology.org. Unlike NP-EGTA and DMn, which undergo backbone scission upon photolysis, Nitr-5 and Nitr-7 are designed such that illumination modifies their buffering capacity for calcium google.comphysiology.org. Similar to NP-EGTA, Nitr-5 and Nitr-7 are considered Ca²⁺-selective chelators, offering an advantage over DMn in this regard google.com.

In terms of initial Ca²⁺ affinity, DMn (5 nM) has the highest, followed by Nitr-7 (54 nM), NP-EGTA (80 nM), and Nitr-5 (145 nM) google.comresearchgate.net. The effectiveness of calcium release is also influenced by the affinity of the photoproducts. NP-EGTA and DMn yield photoproducts with very low Ca²⁺ affinity, leading to large changes in affinity upon uncaging google.com. The affinity change for Nitr-7 is less pronounced (56-fold) google.com. NP-EGTA shares similar favorable Ca²⁺/Mg²⁺ discrimination properties with the nitr series google.com.

Comparison with Other Caged Compounds (e.g., Caged ATP, Caged Fluorescent Dyes)

NP-EGTA is part of a broader class of caged compounds used in biological research, where a molecule's activity is controlled by a photolabile protecting group that is removed by light nih.gov. Beyond caged ions like calcium (e.g., NP-EGTA), this class includes caged versions of neurotransmitters, second messengers, nucleotides such as ATP, and fluorescent dyes physiology.org.

Caged ATP, such as DMNPE-caged ATP, is used to investigate cellular processes that are dependent on ATP concentration tocris.com. Photolysis of caged ATP releases active ATP, allowing researchers to study the kinetics and mechanisms of ATP-driven events tocris.com. Caged fluorescent dyes, for instance, those utilizing the CMNB caging group, are employed for light-activated visualization and tracking within cells absin.cninvivochem.cnnih.gov.

The fundamental difference lies in the nature of the caged molecule and its biological role. NP-EGTA specifically provides a rapid source of calcium ions to trigger calcium-dependent cellular responses physiology.org. Caged ATP delivers a pulse of chemical energy or signaling molecule, while caged fluorescent dyes serve as light-activatable probes for imaging tocris.comabsin.cninvivochem.cnnih.gov. Although the underlying principle of photorelease is shared, the specific research questions addressed and the biological pathways investigated differ based on the caged molecule.

Suitability for One-Photon vs. Two-Photon Uncaging Applications

Photochemical uncaging can be initiated by either one-photon or two-photon excitation. One-photon uncaging typically utilizes UV light (300-400 nm), corresponding to the absorption spectrum of the caging group thermofisher.com. Two-photon uncaging employs longer wavelength near-infrared light, requiring the simultaneous absorption of two photons instras.com. Two-photon excitation offers advantages in terms of increased tissue penetration depth and enhanced spatial localization of the uncaging event within a small volume instras.comnih.gov.

NP-EGTA is well-suited for one-photon uncaging using standard UV light sources due to the absorption properties of its nitrophenyl caging group thermofisher.comthermofisher.com. However, NP-EGTA is generally not suitable for two-photon photoactivation thermofisher.comnih.gov. It exhibits an extremely low two-photon absorption cross-section in the near-infrared range commonly used for two-photon microscopy (700-800 nm) thermofisher.comnih.gov. Studies have reported no measurable two-photon uncaging yield for NP-EGTA within this wavelength range nih.gov.

For experiments requiring the precise 3D spatial control and deeper tissue penetration offered by two-photon microscopy, caged calcium compounds with optimized two-photon absorption properties are necessary instras.comnih.govresearchgate.net. Researchers have developed alternative EGTA derivatives incorporating chromophores with higher two-photon cross-sections, such as nitrodibenzofuran (NDBF) and 2-(4-nitrophenyl)benzofuran (NPBF) derivatives instras.comresearchgate.netrsc.org. Therefore, NP-EGTA is primarily a tool for one-photon uncaging applications.

Limitations and Future Directions in 2 Nitrophenyl Egta Research

Current Technical Limitations in Spatial and Temporal Control

While NP-EGTA offers improved control over calcium release compared to earlier methods, achieving truly precise spatial and temporal control remains challenging. One limitation is the diffusion of the caged compound within the cell, which can compromise spatial resolution, particularly in studies requiring highly localized calcium transients. nih.gov Although localized uncaging using focused laser beams can target specific areas, the subsequent diffusion of released calcium can lead to signal spread beyond the illuminated region. nih.govjci.orgnih.gov

Temporal control is primarily limited by the kinetics of photolysis and the subsequent binding and unbinding of calcium by the chelator and its photoproducts. While NP-EGTA exhibits a rapid decrease in calcium affinity upon UV illumination, the uncaging process itself may involve multiple kinetic components, which can affect the precise timing of calcium release. nih.govresearchgate.net Additionally, the need for UV light for photolysis can be a limitation due to potential phototoxicity and limited tissue penetration depth in in vivo applications. nih.govthermofisher.com

Challenges in Interpreting Complex Biological Responses to Uncaged Calcium

Interpreting the biological responses triggered by uncaged calcium can be complex. The rapid and sometimes non-physiological nature of the calcium transient generated by uncaging may not perfectly mimic endogenous calcium signals, which can vary significantly in amplitude, duration, and spatial distribution. nih.gov Cellular calcium buffering systems also play a crucial role in shaping the uncaged calcium signal, and competition between intracellular buffers, calcium indicators, and the photolabile chelator can influence the observed calcium dynamics and downstream biological outcomes. nih.govberkeley.edu

Furthermore, the photoproducts of NP-EGTA photolysis, although designed to have low calcium affinity, could potentially exert off-target effects on cellular processes, complicating the interpretation of results. nih.govphysiology.orgutdallas.edu Carefully designed control experiments, including the use of inactive caged compounds or varying uncaging parameters, are necessary to help dissect the specific effects of the calcium transient from potential artifacts. jci.orgutdallas.edu

Development of Next-Generation Photolabile Calcium Chelators

The limitations of existing caged calcium compounds like NP-EGTA have driven the development of next-generation photolabile calcium chelators with improved properties. nih.govnih.gov The goal is to achieve faster uncaging kinetics, higher quantum yields, improved solubility, reduced phototoxicity, and the ability to be activated by longer, less damaging wavelengths of light. nih.govannualreviews.orgacs.org

Strategies for Improved Photolysis Characteristics

Strategies for improving photolysis characteristics include modifying the caging group to enhance its light absorption properties and photochemical efficiency. This involves exploring chromophores with higher extinction coefficients at desired wavelengths and optimizing the photochemical reaction pathway to maximize the quantum yield of uncaging. nih.govacs.orgmdpi.com For instance, incorporating specific substituents or structural modifications into the caging group can accelerate the photolysis rate and increase the amount of calcium released per photon. acs.orgmdpi.comacs.org

Exploration of Alternative Caging Groups

Researchers are actively exploring alternative caging groups beyond the traditional 2-nitrobenzyl derivatives used in NP-EGTA. annualreviews.orgwiley-vch.de This includes developing cages that are activated by visible or near-infrared light, which offer better tissue penetration and reduced phototoxicity compared to UV light. nih.govannualreviews.orgmdpi.comfrontiersin.org Novel caging strategies may also involve different photochemical mechanisms, such as those based on bond cleavage or conformational changes that result in a decrease in calcium affinity. wiley-vch.debeilstein-journals.org Examples of alternative caging groups being investigated include coumarin-based cages and bis-styrylthiophene (BIST) groups, which have shown promise for visible or two-photon activation. mdpi.comacs.orgnih.gov

Integration with Emerging Optogenetic and Optochemical Tools

The field of optogenetics utilizes genetically encoded light-sensitive proteins to control cellular activity, while optochemistry employs synthetic light-sensitive molecules. nsf.govresearchgate.net Integrating NP-EGTA and next-generation caged calcium chelators with these emerging tools offers exciting possibilities for more complex and precise control of cellular processes. nsf.govresearchgate.net

Combining calcium uncaging with optogenetic actuators that control other signaling pathways or with optochemical tools that manipulate protein function can enable researchers to investigate the interplay between different cellular events with unprecedented spatiotemporal resolution. researchgate.netuni-heidelberg.de This integrated approach allows for the simultaneous or sequential manipulation of multiple cellular components, providing a more comprehensive understanding of complex biological networks.

Potential for Novel Research Applications in Mechanobiology and Tissue Engineering

The ability to precisely control intracellular calcium with tools like NP-EGTA opens up new avenues for research in fields such as mechanobiology and tissue engineering. Calcium signaling plays a critical role in cellular responses to mechanical stimuli, including cell adhesion, migration, and differentiation. elifesciences.orgacs.org By using caged calcium compounds, researchers can investigate how localized or temporally controlled calcium transients influence these mechanobiological processes.

In tissue engineering, controlled calcium release could be used to guide cell behavior within engineered constructs, influencing cell fate, matrix deposition, and tissue organization. elifesciences.orgacs.org For example, patterned uncaging could create specific calcium signaling microenvironments to direct stem cell differentiation or promote the formation of desired tissue structures. elifesciences.org The integration of caged calcium technology with biomaterials and 3D culture systems holds significant potential for advancing the design and fabrication of functional tissues.

Q & A

Basic Research Questions

Q. How is 2-Nitrophenyl EGTA synthesized, and what factors influence its yield?